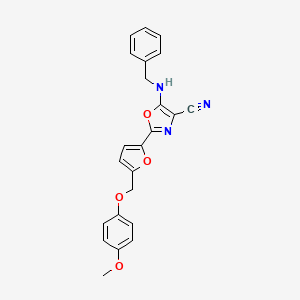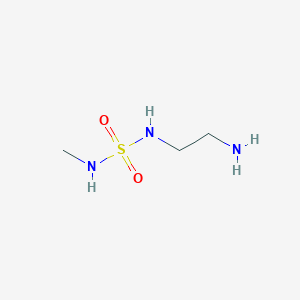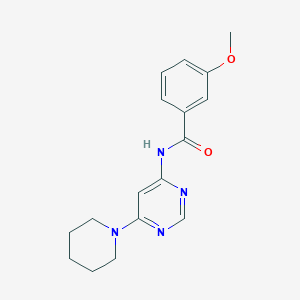
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on compounds with similar structural motifs involves detailed synthesis procedures and characterization. For example, the synthesis of novel anticonvulsant agents and their HPLC determination methods were developed for compounds with potential pharmaceutical applications (Severina et al., 2021). This highlights the scientific interest in understanding the chemical properties and stability of such compounds under various conditions.
Biological Activities
Studies on related compounds have explored their anti-inflammatory, analgesic, and antimicrobial activities. For instance, novel compounds derived from visnaginone and khellinone were synthesized and shown to possess significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such research underlines the potential therapeutic applications of these compounds in treating inflammation and pain.
Structural Analysis
Crystal and molecular structure analysis of related compounds provides insights into their chemical behavior and potential for forming complexes with other molecules. A study on the crystal structure of a compound with a similar chemical framework revealed its ability to form intermolecular hydrogen bonds, which could influence its reactivity and stability (Lakshminarayana et al., 2009).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal activities of compounds within the same chemical family. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings showed good antibacterial and antifungal activities, comparable to reference drugs (Hossan et al., 2012). This suggests the potential use of such compounds in developing new antimicrobial agents.
Chemical Properties and Applications
The acid-base properties and complex-forming ability of related compounds have been explored, indicating their potential in forming stable complexes with metals, which could be useful in various industrial and pharmaceutical applications (Pod''yachev et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-14(2)21-19(20-13)25-15-7-6-10-22(12-15)18(23)16-8-4-5-9-17(16)24-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYTVKMYLKPVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)




methylidene}amino 4-methoxybenzoate](/img/structure/B3012999.png)
